Benzyl tert-butyl bicyclo[2.1.1]hexane-1,4-diyldicarbamate
Overview
Description
Benzyl tert-butyl bicyclo[2.1.1]hexane-1,4-diyldicarbamate is a chemical compound with the CAS Number: 1251009-99-0 . It has a molecular weight of 346.43 . The IUPAC name for this compound is benzyl tert-butyl bicyclo[2.1.1]hexane-1,4-diyldicarbamate .
Synthesis Analysis
The synthesis of Benzyl tert-butyl bicyclo[2.1.1]hexane-1,4-diyldicarbamate and similar compounds has been described in the literature . A catalytic alkene insertion approach has been used to create substituted bicyclo[2.1.1]hexanes (BCHs) by intermolecular coupling between olefins and bicyclo[1.1.0]butyl (BCB) ketones .Molecular Structure Analysis
The InChI code for this compound is 1S/C19H26N2O4/c1-17(2,3)25-16(23)21-19-10-9-18(12-19,13-19)20-15(22)24-11-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3, (H,20,22) (H,21,23) . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dry environment at a temperature between 2-8°C .Scientific Research Applications
Enantioselective Synthesis
- Benzyl tert-butyl bicyclo[2.1.1]hexane-1,4-diyldicarbamate is used as an essential intermediate in the enantioselective synthesis of potent CCR2 antagonists, highlighting its importance in medicinal chemistry (Campbell et al., 2009).
Cycloaddition Reactions
- This compound is involved in cycloaddition reactions, such as those observed with o-benzoquinones and symmetrical 6,6-dialkyl and cycloalkylfulvenes, which are significant for forming complex organic structures (Nair & Kumar, 1996).
Preparation of Cyclopropanones
- Research shows its use in the preparation of substituted cyclopropanones, starting from related dibromocyclohexanones. This process is crucial for studying low-temperature chemical reactions and rearrangements (Sorensen & Sun, 1996).
Investigation of Acidity and Bond Energies
- Studies on its derivatives have contributed to understanding the acidity and C-H bond dissociation energies in organic compounds, providing insight into the strengths of tertiary C-H bonds (Reed et al., 2002).
Kulinkovich Cyclopropanation Reactions
- Its derivatives are involved in Kulinkovich cyclopropanation reactions of carboxylic esters with olefins, which are significant in organic synthesis and the development of pharmaceuticals (Kim et al., 2003).
Thermodynamic Properties
- Studies have documented its involvement in understanding the thermodynamic properties and ideal-gas enthalpies of formation of related compounds, contributing to chemical engineering data (Steele et al., 1996).
Metathesis Polymerization
- It plays a role in the metathesis polymerization of norbornene-containing ortho-quinones, which are used in the synthesis of polymers with interesting properties (Safronova et al., 2012).
Reaction Mechanisms and Luminescence Properties
- Research has also examined its reaction with arylamines, contributing to the understanding of reaction mechanisms and the luminescent properties of certain compounds (Ivakhnenko et al., 2018).
Cycloadditions and Synthesis
- It is crucial in the synthesis of bicyclic scaffolds, as demonstrated by recent studies on strain-release cycloadditions initiated by energy transfer, contributing to the development of new pharmaceuticals (Guo et al., 2022).
Safety and Hazards
properties
IUPAC Name |
benzyl N-[4-[(2-methylpropan-2-yl)oxycarbonylamino]-1-bicyclo[2.1.1]hexanyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4/c1-17(2,3)25-16(23)21-19-10-9-18(12-19,13-19)20-15(22)24-11-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3,(H,20,22)(H,21,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEOFMEFJSSVWFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CCC(C1)(C2)NC(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl tert-butyl bicyclo[2.1.1]hexane-1,4-diyldicarbamate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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